molecular formula C29H32N6O2S B10856242 6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one CAS No. 2857112-06-0

6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one

Cat. No.: B10856242
CAS No.: 2857112-06-0
M. Wt: 528.7 g/mol
InChI Key: QVWZNQBFKUFFHO-RUZDIDTESA-N
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Description

PF-6870961 is a bioactive hydroxy metabolite of the ghrelin receptor antagonist and inverse agonist PF-5190457 It was initially developed by Pfizer Inc and is currently in the preclinical phase of research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-6870961 involves the biotransformation of its parent compound, PF-5190457. The process includes hydroxylation, which introduces a hydroxy group into the molecular structure. The synthetic route is designed to produce PF-6870961 in useful quantities for further research and evaluation .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for PF-6870961, as it is primarily synthesized for research purposes. The compound is prepared in laboratory settings under controlled conditions to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: PF-6870961 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents including halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

PF-6870961 has several scientific research applications, including:

    Chemistry: Used to study the structure-activity relationship of ghrelin receptor antagonists and inverse agonists.

    Biology: Investigated for its role in modulating ghrelin receptor activity and its effects on food intake and alcohol consumption.

    Medicine: Explored as a potential therapeutic agent for treating alcohol use disorder and other conditions related to ghrelin receptor activity.

    Industry: Utilized in the development of new pharmacological interventions targeting the ghrelin receptor.

Mechanism of Action

PF-6870961 exerts its effects by acting as an inverse agonist at the ghrelin receptor (GHSR1a). It binds to the receptor and inhibits its constitutive activity, leading to a decrease in inositol phosphate accumulation and β-arrestin mobilization. This inhibition results in reduced food intake and alcohol consumption in preclinical models. The compound’s effects are mediated through the ghrelin receptor, as demonstrated by studies involving receptor knock-out models .

Comparison with Similar Compounds

PF-6870961 is compared with other similar compounds, such as:

    PF-5190457: The parent compound of PF-6870961, also a ghrelin receptor antagonist and inverse agonist.

    JMV2959: Another ghrelin receptor antagonist with similar pharmacological properties.

    HM-04: A ghrelin receptor antagonist investigated for its effects on alcohol consumption.

Uniqueness: PF-6870961 is unique due to its specific hydroxylation, which enhances its inhibitory potency at the ghrelin receptor compared to its parent compound. This modification provides new insights into the structure-activity relationship of ghrelin receptor antagonists and inverse agonists .

Properties

CAS No.

2857112-06-0

Molecular Formula

C29H32N6O2S

Molecular Weight

528.7 g/mol

IUPAC Name

6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one

InChI

InChI=1S/C29H32N6O2S/c1-18-11-24(32-27(37)30-18)21-3-5-23-20(12-21)4-6-25(23)35-16-29(17-35)7-9-33(10-8-29)26(36)13-22-15-34-14-19(2)38-28(34)31-22/h3,5,11-12,14-15,25H,4,6-10,13,16-17H2,1-2H3,(H,30,32,37)/t25-/m1/s1

InChI Key

QVWZNQBFKUFFHO-RUZDIDTESA-N

Isomeric SMILES

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Canonical SMILES

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Origin of Product

United States

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